N,N'-bis(1,3-benzothiazol-2-yl)pentanediamide
Overview
Description
N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is a synthetic organic compound characterized by the presence of two benzothiazole groups attached to a pentanediamide backbone. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide typically involves the reaction of 2-aminobenzothiazole with glutaric anhydride. The reaction is carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF). The reaction conditions are generally mild, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological applications, particularly as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microbial strains makes it a candidate for the development of new antibiotics .
Industry
In industrial applications, N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its thermal stability and resistance to degradation make it valuable in these contexts.
Mechanism of Action
The mechanism by which N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide exerts its effects involves the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The benzothiazole rings are believed to play a crucial role in binding to specific molecular targets, thereby enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-benzothiazol-2-yl-benzamide: Another benzothiazole derivative with similar antibacterial properties.
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N,N’-bis(benzothiazol-2-yl)ethanediamide: A structurally similar compound with a shorter aliphatic chain.
Uniqueness
N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is unique due to its longer pentanediamide backbone, which may confer enhanced flexibility and binding affinity in biological systems. This structural feature distinguishes it from other benzothiazole derivatives and may contribute to its superior biological activity.
Properties
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)pentanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-16(22-18-20-12-6-1-3-8-14(12)26-18)10-5-11-17(25)23-19-21-13-7-2-4-9-15(13)27-19/h1-4,6-9H,5,10-11H2,(H,20,22,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWFQVBAMJVETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.